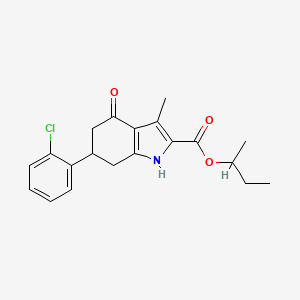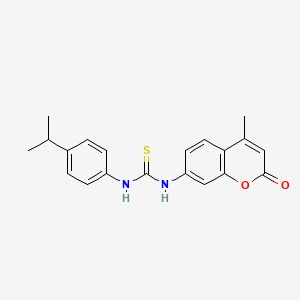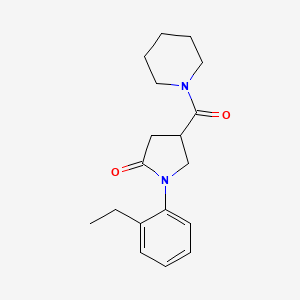![molecular formula C28H20BrN3O5 B4536797 N-[6-bromo-4-oxo-2-(3-phenoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4536797.png)
N-[6-bromo-4-oxo-2-(3-phenoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl]-1,3-benzodioxole-5-carboxamide
説明
This compound belongs to the family of quinazolinone derivatives, which are known for their diverse biological activities and potential in drug development. Quinazolinones have been extensively studied for their anticancer, antiviral, and antimicrobial properties, among others. The specific compound is of interest due to its unique structure and potential biological activities derived from its molecular configuration.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the cyclization of anthranilamide with various isocyanates or carboxylic acids. For compounds similar to our target, methodologies may include direct reflux in methanol or stirring at room temperature in acetonitrile, leading to intermediate compounds that are cyclized under heat with an organic base (Chern et al., 1988). Further modifications and functionalization of the core structure are achieved through reactions with substituted phenyl phosphorodichloridates or bromination and amination steps, tailoring the molecule for specific biological activities (Talupur et al., 2021).
Molecular Structure Analysis
Quinazolinone derivatives display a wide range of molecular interactions due to their structural diversity. The core quinazolinone structure offers multiple sites for functionalization, influencing the compound's interaction with biological targets. Advanced computational and spectroscopic techniques, such as Density Functional Theory (DFT) and Time-Dependent DFT, are utilized to analyze the electronic distribution, donor-acceptor relationships, and fluorescence properties of these molecules, providing insight into their reactivity and potential biological functions (Patil et al., 2020).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a variety of chemical reactions, including cyclization, acylation, and rearrangement, leading to the formation of complex structures with enhanced biological activity. These reactions are influenced by the substituents present on the quinazolinone core and the reaction conditions, such as the use of organic bases, acids, or specific catalysts. The introduction of sulfonyl, amino, and halogen groups further diversifies the chemical properties and reactivity of these compounds (Nowak et al., 2014).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are critical for their application in drug development. Modifications to the quinazolinone structure can significantly alter these properties, affecting the compound's bioavailability and pharmacokinetics. For example, the introduction of water-soluble functional groups enhances the compound's solubility, making it more suitable for pharmaceutical formulations (Bavetsias et al., 2002).
Chemical Properties Analysis
Quinazolinone derivatives exhibit a wide range of chemical properties, including acidity/basicity, electrophilicity, and nucleophilicity, which are determined by the functional groups attached to the core structure. These properties play a significant role in the compound's interaction with biological targets, influencing its mechanism of action and therapeutic potential. Detailed chemical analysis is essential to understand these interactions and guide the design of new derivatives with optimized biological activity (Mannion et al., 2009).
特性
IUPAC Name |
N-[6-bromo-4-oxo-2-(3-phenoxyphenyl)-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20BrN3O5/c29-19-10-11-23-22(15-19)28(34)32(31-27(33)18-9-12-24-25(14-18)36-16-35-24)26(30-23)17-5-4-8-21(13-17)37-20-6-2-1-3-7-20/h1-15,26,30H,16H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUMWOQJTCHMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN3C(NC4=C(C3=O)C=C(C=C4)Br)C5=CC(=CC=C5)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-bromo-4-oxo-2-(3-phenoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4536724.png)

![3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4536741.png)
![2-(1-azepanyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4536748.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4536749.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4536755.png)
![N-1,3-benzodioxol-5-yl-2-({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4536766.png)


amine hydrochloride](/img/structure/B4536785.png)
![methyl 1-butyl-3-methyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4536792.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4536802.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4536803.png)
